molecular formula C16H19N5O2 B2359166 1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea CAS No. 1797668-99-5

1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea

Cat. No.: B2359166
CAS No.: 1797668-99-5
M. Wt: 313.361
InChI Key: RASCTEUFZZPKAU-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

I was unable to find specific information on the physical and chemical properties of this compound .

Scientific Research Applications

Synthesis of Low-Cost Emitters with Large Stokes' Shift

A study by Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating their potential in creating low-cost luminescent materials with significant Stokes' shifts. These compounds, characterized by their remarkable optical properties, were synthesized in high yields through a one-pot, three-component condensation process. The study highlights the tunability of quantum yields based on the chemical structure of substituents, suggesting applications in developing cost-effective luminescent materials (Volpi et al., 2017).

Antimicrobial Activity of New Coumarin Derivatives

Al-Haiza et al. (2003) focused on the synthesis and biological evaluation of new coumarin derivatives, which include pyrimidin-derivatives. These compounds exhibited antimicrobial activity, indicating the potential of such derivatives in pharmacological applications, particularly as antimicrobial agents (Al-Haiza et al., 2003).

Synthesis of Novel Pyrrolidine Derivatives with Potential Pharmacological Effects

A study by Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, testing them for their electrocardiographic, antiarrhythmic, and antihypertensive activities. The findings suggest the potential of these compounds in developing new pharmacological treatments based on their alpha-adrenolytic properties (Malawska et al., 2002).

Antifungal Effects of Methoxy-N, N-Dimethylpyrimidin-Derivatives

Research by Jafar et al. (2017) identified the antifungal effects of certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives against Aspergillus species. This study underlines the importance of these derivatives in developing antifungal agents, showcasing the compound's relevance in medical research (Jafar et al., 2017).

Development of Selective Aldose Reductase Inhibitors

A novel class of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, as examined by La Motta et al. (2007), demonstrated selective inhibition of aldose reductase, an enzyme implicated in diabetic complications. These derivatives, particularly those with hydroxyl groups, showed significant inhibitory potency and antioxidant properties, marking their potential in therapeutic applications (La Motta et al., 2007).

Safety and Hazards

Information on the safety and hazards associated with this compound is not available in the sources I have access to .

Properties

IUPAC Name

1-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-23-16-17-11-13(14(20-16)21-9-5-6-10-21)19-15(22)18-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASCTEUFZZPKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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